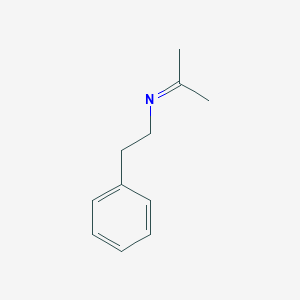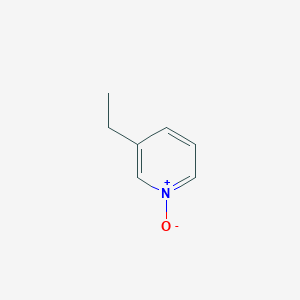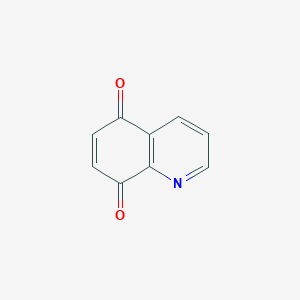
Ferrous sulfate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrous sulfate monohydrate, known scientifically as FeSO₄·H₂O, is a derivative of iron sulfate. This compound is characterized by its high solubility in water and significant utility across multiple sectors. It typically appears as a blue-green, crystalline solid that is both odorless and water-soluble, making it highly effective for use in solution form . This compound plays a crucial role in various industrial and environmental processes, ranging from agriculture to medicine .
Mechanism of Action
Target of Action
Ferrous sulfate monohydrate primarily targets erythrocytes , also known as red blood cells . Iron, the key component of ferrous sulfate, is an essential constituent of hemoglobin, a protein in red blood cells that transports oxygen from the lungs to the body’s tissues .
Mode of Action
This compound works by replenishing iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, a condition known as microcytic anemia .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hemoglobin synthesis pathway . Iron is a crucial component of hemoglobin, and a deficiency can disrupt the synthesis of hemoglobin, leading to microcytic anemia . By replenishing iron stores, this compound helps maintain normal hemoglobin levels and prevent anemia .
Pharmacokinetics
Iron from ferrous sulfate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed; this increases to 20% to 30% in individuals with inadequate iron stores . Factors such as food and achlorhydria (a lack of stomach acid) can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .
Result of Action
The primary result of this compound action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes and helps maintain normal blood iron levels . This can prevent symptoms of iron deficiency anemia, which include fatigue, weakness, and shortness of breath .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can decrease the absorption of iron . Additionally, the compound’s effectiveness in chemical reactions can be enhanced by its effective dissolution and interaction in aqueous solutions . It’s also worth noting that this compound is irritant and corrosive, posing a risk to the user/worker .
Biochemical Analysis
Biochemical Properties
Ferrous sulfate monohydrate is an effective iron source for all animal species and categories . It is used in the management and treatment of iron deficiency anemia . This activity illustrates the indications, action, and contraindications for iron supplementation as a valuable agent in the management of iron-deficient states such as iron deficiency anemia, iron deficiency without anemia, nutritional deficiency, malabsorption, blood loss, or an increase in the body’s need for iron .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of ferrous sulfate monohydrate predominantly involves the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly synthesized through the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . This process not only yields this compound but can also generate by-products like hydrogen gas, depending on the specific conditions of the reaction .
Industrial Production Methods: In industrial production, this compound is often prepared by adding a slight excess of iron to dilute sulfuric acid. After the reaction is complete, the liquid is concentrated by boiling, then filtered, and allowed to cool. The resulting crystals are separated and dried, then recrystallized from water .
Chemical Reactions Analysis
Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to ferric sulfate (Fe₂(SO₄)₃) in the presence of oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: It can be reduced back to iron metal using strong reducing agents such as hydrogen gas.
Substitution: In aqueous solutions, ferrous sulfate can undergo substitution reactions with other metal salts to form different iron complexes.
Major Products:
Oxidation: Ferric sulfate (Fe₂(SO₄)₃)
Reduction: Iron metal (Fe)
Substitution: Various iron complexes depending on the substituting metal salt.
Scientific Research Applications
Ferrous sulfate monohydrate finds extensive applications across various fields:
Biology: It is employed in the study of iron metabolism and its role in biological systems.
Medicine: this compound is used as a dietary supplement to treat iron-deficiency anemia.
Comparison with Similar Compounds
- Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
- Iron(II) sulfate anhydrous (FeSO₄)
- Iron(II) sulfate tetrahydrate (FeSO₄·4H₂O)
Comparison: Ferrous sulfate monohydrate is unique due to its monohydrate form, which ensures stability and ease of handling. This form allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . In contrast, the heptahydrate form (FeSO₄·7H₂O) is more prone to deliquescence, and the anhydrous form (FeSO₄) lacks the stabilizing water molecule, making it less stable in humid environments .
This compound’s versatility and essential role in modern chemistry underline its importance across various applications, making it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
13463-43-9 |
|---|---|
Molecular Formula |
FeH4O5S |
Molecular Weight |
171.94 g/mol |
IUPAC Name |
iron;sulfuric acid;hydrate |
InChI |
InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI Key |
HRZKFCSHISLTEI-UHFFFAOYSA-N |
SMILES |
O.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
O.OS(=O)(=O)O.[Fe] |
Key on ui other cas no. |
17375-41-6 |
Pictograms |
Irritant |
Related CAS |
20908-72-9 58694-83-0 10028-21-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Hydroxy-3,6,7-trimethoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B78138.png)












